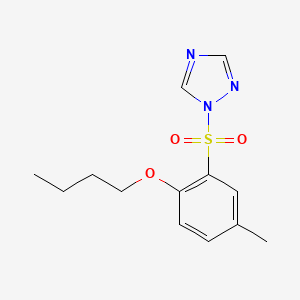
Neodymium150
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium150 (Nd-150) is a radioactive isotope of neodymium that has been gaining attention in scientific research due to its unique properties. Nd-150 has a half-life of approximately 2.6 million years, making it an ideal tracer for geological and environmental studies.
Mécanisme D'action
Neodymium150 emits beta particles during its decay, which can be detected using various analytical techniques, including liquid scintillation counting and gamma spectroscopy. These techniques allow researchers to track the movement of Neodymium150 in various systems, such as groundwater and soil.
Biochemical and Physiological Effects:
Due to its radioactive nature, Neodymium150 can have potential biochemical and physiological effects on living organisms. However, since Neodymium150 is primarily used as a tracer and not as a therapeutic agent, there is limited research on its effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Neodymium150 is its long half-life, which allows for long-term tracking of environmental processes. Additionally, Neodymium150 is relatively easy to produce and separate from other isotopes. However, the use of radioactive isotopes in lab experiments requires specialized equipment and training, and there are potential health risks associated with handling radioactive materials.
Orientations Futures
There are numerous future directions for the use of Neodymium150 in scientific research. One area of interest is the use of Neodymium150 as a tracer for studying the movement of pollutants in the environment, particularly in groundwater systems. Additionally, there is potential for the use of Neodymium150 in medical research, particularly in the development of new imaging techniques. Further research is needed to fully explore the potential applications of Neodymium150 in various fields of science.
Conclusion:
In conclusion, Neodymium150 is a unique and valuable isotope that has numerous applications in scientific research. Its long half-life and ability to emit beta particles make it an ideal tracer for studying geological and environmental processes. While there are potential health risks associated with handling radioactive materials, the benefits of using Neodymium150 in scientific research are significant. Further research is needed to fully explore the potential applications of Neodymium150 in various fields of science.
Méthodes De Synthèse
Neodymium150 is produced by the neutron capture of stable neodymium-149 (Nd-149), which can be achieved through a variety of methods, including nuclear reactors and particle accelerators. The most common method involves irradiating neodymium oxide with neutrons in a nuclear reactor. The resulting Neodymium150 is then separated from other isotopes using various chemical separation techniques.
Applications De Recherche Scientifique
Neodymium150 has a wide range of applications in scientific research, particularly in the fields of geology and environmental science. Its long half-life makes it an ideal tracer for studying geological processes, such as the age of rocks and the movement of groundwater. Neodymium150 can also be used to trace the movement of pollutants in the environment, such as heavy metals and radioactive isotopes.
Propriétés
Numéro CAS |
14683-22-8 |
|---|---|
Nom du produit |
Neodymium150 |
Formule moléculaire |
C24H50N2NaO5 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-butoxy-1-naphthyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173044.png)
![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B1173046.png)